molecular formula C22H23N3O2S B2371015 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide CAS No. 450344-01-1

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide

Cat. No.: B2371015
CAS No.: 450344-01-1
M. Wt: 393.51
InChI Key: SNBXMQUISMAJQW-UHFFFAOYSA-N
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Description

This compound is a heterocyclic amide featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at position 2 and a 2-ethoxybenzamide moiety at position 2. The 2-ethoxy group on the benzamide may influence solubility and intermolecular interactions, such as hydrogen bonding or π-stacking, critical for biological activity or crystallinity .

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-4-27-20-11-6-5-9-16(20)22(26)23-21-17-12-28-13-18(17)24-25(21)19-10-7-8-14(2)15(19)3/h5-11H,4,12-13H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBXMQUISMAJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole moiety linked to an ethoxybenzamide group. Its molecular formula is C21H24N2OSC_{21}H_{24}N_2OS with a molecular weight of approximately 356.49 g/mol. The presence of various functional groups suggests diverse interactions with biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many thieno[3,4-c]pyrazole derivatives have shown potential as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : Compounds in this class may interact with G protein-coupled receptors (GPCRs), influencing pathways such as the cAMP/PKA signaling cascade, which plays a crucial role in cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory markers
Enzyme inhibitionTargeting specific kinases
GPCR modulationAltered calcium signaling

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects : In vivo studies indicated that administration of related compounds led to a marked decrease in pro-inflammatory cytokines in animal models of arthritis. This suggests potential therapeutic applications in inflammatory diseases.
  • Kinase Inhibition : Recent research highlighted the ability of thieno[3,4-c]pyrazole derivatives to inhibit specific kinases involved in tumor growth signaling pathways. This inhibition was shown to correlate with reduced tumor size in xenograft models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of amide-functionalized heterocycles.

Substituent Variations in the Amide Group

  • The aromatic ring may participate in π-π interactions with biological targets.
  • Analog 1: N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS: 958984-08-2) Amide Group: Furan-2-carboxamide Key Differences: Replacement of the ethoxybenzamide with a furan ring introduces a smaller, more polar heterocycle. This may reduce steric hindrance and alter hydrogen-bonding capacity, impacting target selectivity or solubility .
  • Analog 2 : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

    • Amide Group : Chloroacetamide
    • Key Differences : Alachlor’s chloroacetamide group is a common motif in herbicides. The chlorine atom and methoxymethyl chain enhance electrophilicity, facilitating nucleophilic reactions in plant enzymes. This contrasts with the aromatic amide in the target compound, which likely targets different biological pathways .

Core Heterocycle Modifications

  • Target Compound: Thieno[3,4-c]pyrazole Features: The fused thiophene-pyrazole system provides rigidity and planar geometry, favoring stacking interactions. The sulfur atom may contribute to redox activity or metal coordination.
  • Triazine Analogs (e.g., 3,5-substituted-1,2,4-triazine-6-carboxylic acid derivatives):

    • Features : Triazine cores, as studied by Wang et al. (1964), exhibit strong acidity when substituted with carboxyl groups. The target compound’s pyrazole-thiophene system lacks such acidic protons but may engage in hydrogen bonding via the amide NH and ethoxy oxygen .

Research Findings and Implications

  • Structural Insights : Crystallographic studies using SHELX software () could elucidate the target compound’s conformation, particularly the orientation of the ethoxy group relative to the aromatic system.
  • Hydrogen-Bonding Networks : Graph-set analysis () may reveal patterns in crystal packing, critical for optimizing solubility or co-crystallization with targets.

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